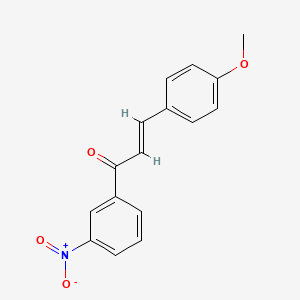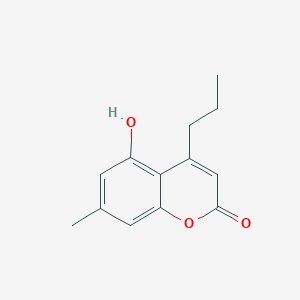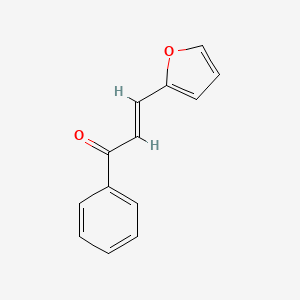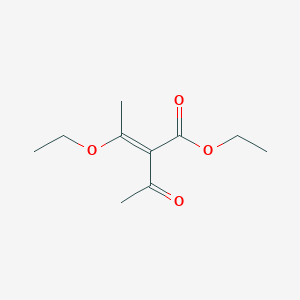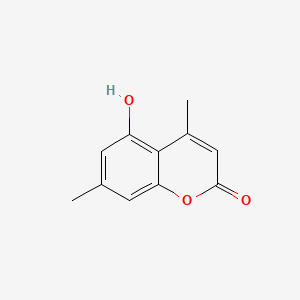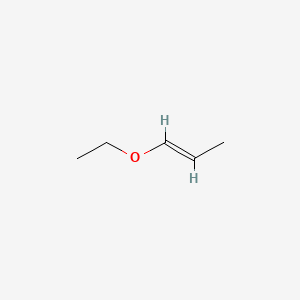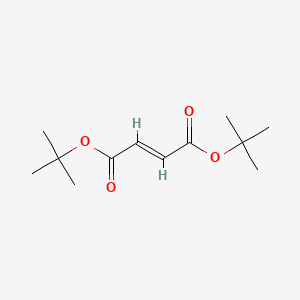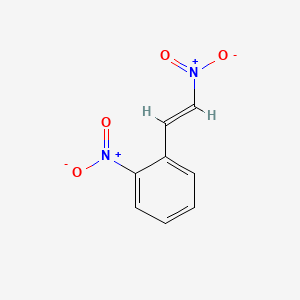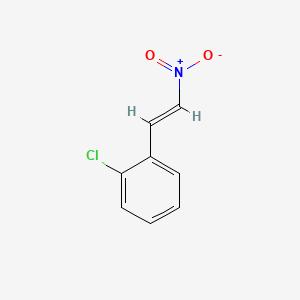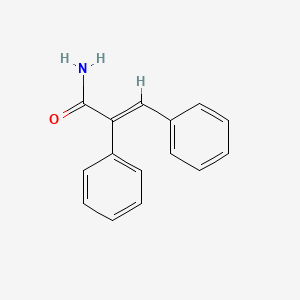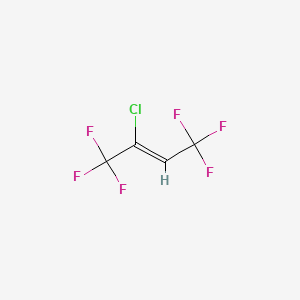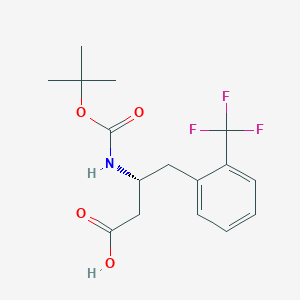
(R)-3-((叔丁氧羰基)氨基)-4-(2-(三氟甲基)苯基)丁酸
描述
®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted phenyl ring. The compound’s unique structure imparts specific reactivity and properties, making it valuable in synthetic chemistry and pharmaceutical research.
科学研究应用
Chemistry
In synthetic chemistry, ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in biological research to study the effects of trifluoromethyl-substituted phenyl groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is explored for its potential as a drug candidate or as an intermediate in the synthesis of pharmaceuticals. Its unique structure may impart specific pharmacological properties.
Industry
The compound finds applications in the development of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
Mode of Action
The compound, also known as Boc-®-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid, contains a tert-butoxycarbonyl (Boc) group. This group is often used in peptide synthesis for the protection of the amino group . The Boc group can be removed under acidic conditions, a process known as deprotection . This suggests that the compound may interact with its targets through the release of the amino group, which could then participate in further biochemical reactions.
Biochemical Pathways
The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates
Pharmacokinetics
The presence of the boc group may influence these properties, as it can increase the compound’s stability and prevent premature interactions with biological molecules .
Result of Action
Similar compounds have been shown to have antimicrobial activity . For example, 5-Trifluoromethyl-2-formylphenylboronic acid has been shown to have moderate action against Candida albicans, and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Additionally, the compound’s stability and reactivity may be influenced by temperature, pH, and the presence of other chemical species in the environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries to ensure the desired stereochemistry.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions, using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Coupling Reactions: The protected amine is coupled with the appropriate carboxylic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions with strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3)
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Major Products
Oxidation Products: Oxidized derivatives of the phenyl ring
Reduction Products: Alcohol derivatives of the carboxylic acid group
Substitution Products: Substituted phenyl derivatives
相似化合物的比较
Similar Compounds
- ®-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid
- ®-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid
- ®-3-((tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid
Uniqueness
Compared to similar compounds, ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This group can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJFIZXCXGBMPB-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128695 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269396-77-2 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269396-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


